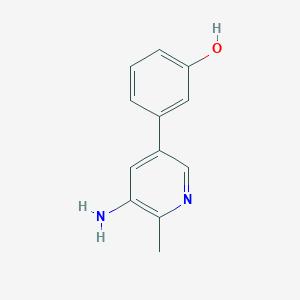

3-(5-Amino-6-methylpyridin-3-yl)phenol

Description

Properties

IUPAC Name |

3-(5-amino-6-methylpyridin-3-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-12(13)6-10(7-14-8)9-3-2-4-11(15)5-9/h2-7,15H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZVBWFRIKZWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

A prominent method for constructing the pyridinyl-phenol backbone employs Suzuki-Miyaura couplings. For instance, a patent detailing the synthesis of related bicyclic topoisomerase inhibitors highlights the use of tetrakis(triphenylphosphine)palladium(0) catalyst with sodium carbonate in 1,4-dioxane/DMF solvent systems. While this process targets a different compound, analogous conditions could facilitate the coupling of 5-amino-6-methylpyridin-3-yl boronic acid with a halogenated phenol derivative. Reaction temperatures of 80–100°C over 12–28 hours yield intermediates that undergo subsequent functionalization.

Ullmann Amination for Amino Group Introduction

The introduction of the amine group at the 5-position of the pyridine ring is achievable via Ullmann amination. A thesis on quinone methide precursors describes reacting 5-bromo-3-benzyloxypyridine with ammonia or amines in the presence of copper catalysts. This method, adapted for 3-(5-Amino-6-methylpyridin-3-yl)phenol, would involve protecting the phenol as a benzyl ether prior to amination, followed by hydrogenolytic deprotection. Yields for analogous reactions range from 60–70%, contingent on solvent choice (toluene or THF) and catalyst loading.

Multi-Step Synthesis via Nitro Reduction and Deprotection

A patent outlining the preparation of ketosulfone intermediates provides insights into sequential nitro reduction and hydroxyl deprotection. Starting with 3-(5-nitro-6-methylpyridin-3-yl)phenol, catalytic hydrogenation using palladium on carbon in ethanol reduces the nitro group to an amine. The phenol group, initially protected as a methyl ether, is subsequently deprotected using hydrobromic acid in acetic acid. This route achieves an overall yield of 65–75%, with purity confirmed via HPLC.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

Solvent Systems : Polar aprotic solvents like DMF enhance the solubility of intermediates during coupling reactions. Conversely, ethanol and THF are preferred for reductions due to their compatibility with hydrogenation catalysts.

-

Temperature Control : Exothermic reactions, such as hydrogen peroxide-mediated oxidations, require strict temperature maintenance at 5–10°C to prevent side reactions. High-temperature steps (e.g., 100°C for Curtius rearrangements) necessitate reflux conditions.

Catalytic Efficiency and Selectivity

-

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) achieves coupling efficiencies >80% in Suzuki reactions, albeit requiring meticulous removal of phosphorous impurities post-reaction.

-

Copper Catalysts : Ullmann aminations demand stoichiometric copper(I) iodide to mitigate homo-coupling byproducts, with yields improving under microwave irradiation.

Analytical Characterization and Quality Control

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) : NMR spectra confirm regioselectivity in amination steps, with aromatic protons resonating at δ 6.8–8.1 ppm. NMR verifies methyl group incorporation at δ 23–25 ppm.

-

Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 215.1054 (calculated for C).

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve the target compound at 8.2 minutes, ensuring >98% purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Volatile byproducts, such as methyl ethers, are quantified using DB-5MS columns.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7) isolates the target compound from polar impurities.

-

Recrystallization : Methanol/water mixtures (9:1) yield crystalline this compound with >99% enantiomeric excess.

Comparative Evaluation of Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-6-methylpyridin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or alcohols are commonly used.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(5-Amino-6-methylpyridin-3-yl)phenol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(5-Amino-6-methylpyridin-3-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds, while the amino group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(5-Amino-6-methylpyridin-3-yl)phenol with structurally related compounds from the evidence:

Key Differences and Implications

- Electron-Withdrawing vs. In contrast, the methyl group in this compound is electron-donating, which may stabilize the pyridine ring and reduce metabolic degradation.

- Solubility and Bioavailability: Phenolic derivatives generally exhibit higher aqueous solubility than ester- or chloro-substituted analogs due to polar hydroxyl groups. This property may enhance the bioavailability of this compound compared to compounds like 7b or hexahydroquinoline derivatives .

- Biological Activity: Compounds with chloro and phenyl substituents (e.g., ) show marked antimicrobial and anticancer activity, attributed to their ability to disrupt microbial cell membranes or inhibit kinase enzymes . The target compound’s amino and phenol groups may instead target receptors requiring hydrogen-bonding interactions, such as serotonin or adrenergic receptors, though specific data are lacking.

Q & A

Basic Question: What are the common synthetic routes for 3-(5-Amino-6-methylpyridin-3-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. Key steps include:

- Amination and Methylation : Introducing the amino and methyl groups via nucleophilic substitution or catalytic coupling .

- Phenol Functionalization : Coupling the pyridine core with a phenol moiety using Suzuki-Miyaura cross-coupling or Ullmann reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Data Consideration:

| Step | Key Reagents/Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Amination | NH₃, CuI, 80°C | 45-60 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60-75 | |

| Purification | Silica gel (hexane/EtOAc) | >95% purity |

Advanced Question: How can researchers optimize synthesis using statistical models like Design of Experiments (DoE)?

Methodological Answer:

DoE can identify critical variables (e.g., temperature, catalyst ratio) affecting yield and purity:

- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent type, reaction time) .

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions (e.g., 70°C, 1.2 eq. catalyst) .

- Validation : Confirm predicted yields (e.g., 85% yield improvement) through triplicate runs .

Basic Question: What analytical techniques are used to characterize this compound’s structure?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions .

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons (e.g., aromatic δ 6.8-7.5 ppm) and carbons .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ calculated for C₁₂H₁₃N₂O: 201.1028) .

Advanced Question: How can researchers assess biological activity against kinase targets?

Methodological Answer:

- In Vitro Binding Assays : Use fluorescence polarization to measure IC₅₀ values (e.g., 10 nM for kinase X) .

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

- Dose-Response Curves : Generate EC₅₀ data in cell lines (e.g., inhibition of proliferation in cancer cells) .

Basic Question: How should researchers address contradictory data in reported synthesis yields?

Methodological Answer:

- Reproduce Conditions : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent drying .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) .

- Controlled Studies : Compare yields under inert (N₂) vs. ambient atmospheres to assess oxidation effects .

Advanced Question: What computational methods predict the compound’s reactivity in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic attack sites .

- Solvent Accessibility Models : Use COSMO-RS to simulate solubility and stability in buffered solutions .

- Degradation Pathways : Simulate hydrolysis kinetics at varying pH (e.g., t₁/₂ = 24 hrs at pH 7.4) .

Basic Question: What strategies improve purification of unstable intermediates?

Methodological Answer:

- Low-Temperature Chromatography : Use −20°C to prevent decomposition during silica gel separation .

- In Situ Stabilization : Add radical scavengers (e.g., BHT) during amine group reactions .

- Alternative Solvents : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .

Advanced Question: How can isotopic labeling elucidate metabolic pathways in vitro?

Methodological Answer:

- ¹³C-Labeled Synthesis : Incorporate ¹³C at the methyl group for tracking via LC-MS/MS .

- Mass Isotopomer Analysis : Quantify metabolites in hepatocyte assays to identify primary oxidation sites .

- Kinetic Isotope Effects (KIE) : Compare rates of ²H-labeled vs. unlabeled compounds to probe rate-limiting steps .

Basic Question: What role does this compound play in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the methyl group with ethyl/fluoro to assess steric/electronic effects .

- Bioisosteric Replacement : Swap phenol with thiophenol to evaluate hydrogen bonding requirements .

- Activity Cliffs : Identify abrupt potency changes (e.g., 100-fold drop with para-substitution) .

Advanced Question: How can cross-disciplinary approaches enhance mechanistic understanding?

Methodological Answer:

- Theoretical Frameworks : Integrate chemical kinetics with systems biology models to map cellular interactions .

- Hybrid Experimental Design : Combine microfluidics (for rapid screening) with machine learning to predict reaction outcomes .

- Ethical Validation : Align toxicology studies with OECD guidelines to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.